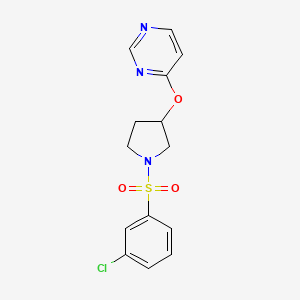

![molecular formula C18H16FN3O2S B2876351 1-[3-(苯硫代)吡嗪-2-基]-N-(3,4,5-三甲氧基苯基)哌啶-3-甲酰胺 CAS No. 1251597-69-9](/img/structure/B2876351.png)

1-[3-(苯硫代)吡嗪-2-基]-N-(3,4,5-三甲氧基苯基)哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that likely contains a pyrazine core, which is a basic structure in many pharmaceuticals . Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized via various methods. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

科学研究应用

Antimicrobial Activity

The pyrimidine derivatives have been extensively studied for their antimicrobial properties. The presence of a 4-fluorophenyl group and a thiophen-2-ylmethyl moiety in the compound structure suggests potential for significant antimicrobial activity. Research indicates that similar structures have shown efficacy against drug-resistant bacterial infections, which is a growing concern in public health . These compounds can act on key functional proteins in bacterial cell division, making them promising candidates for the development of new antibacterial agents.

Anti-Fibrotic Activity

Compounds with pyrimidine cores have demonstrated anti-fibrotic activities, particularly in the treatment of liver fibrosis. The structural features of the compound suggest it could be effective in inhibiting the expression of collagen and hydroxyproline, which are markers of fibrosis . This application is particularly relevant for the development of treatments for diseases such as cirrhosis or chronic kidney disease, where fibrosis plays a key role in disease progression.

Anti-Tubercular Agents

Derivatives of pyrazine, such as the one mentioned, have been synthesized and evaluated for their anti-tubercular activity. Given the urgent need for new treatments against drug-resistant strains of Mycobacterium tuberculosis, this compound could be a valuable addition to the arsenal of anti-TB drugs. It may work by inhibiting the synthesis of essential components of the bacterial cell wall, thereby preventing the growth and spread of the bacteria .

c-Met Inhibition

The compound’s structural similarity to pyrazine derivatives that have shown potent inhibition of the c-Met protein kinase suggests potential use in cancer therapy. c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Inhibitors of c-Met are being explored as therapeutic agents for various types of cancer .

GABA A Modulation

Compounds containing pyrazine and pyridazine nuclei have been reported to exhibit GABA A allosteric modulating activity. This suggests that the compound could be developed into a novel class of anxiolytic or anticonvulsant drugs. These drugs could potentially regulate the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system .

Luminescence Sensing

The structural motifs present in the compound are indicative of potential electrochemiluminescence properties. This application could be explored in the development of new luminescence-based sensors, which could be used for detecting specific ions or molecules in environmental or biological samples .

属性

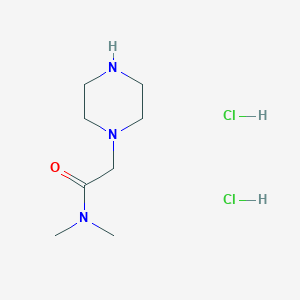

IUPAC Name |

2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-12-9-17(22-18(21-12)13-4-6-14(19)7-5-13)24-11-16(23)20-10-15-3-2-8-25-15/h2-9H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDVUVWJBQFDDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

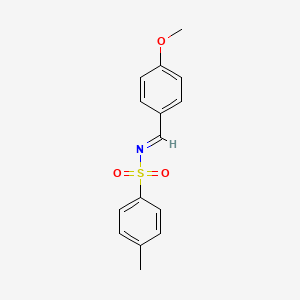

![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2876276.png)

![N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2876281.png)

![7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2876283.png)

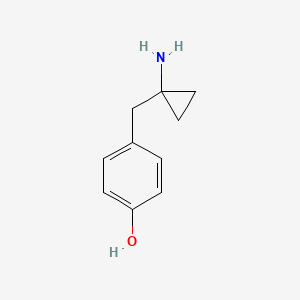

![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)

![3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B2876289.png)

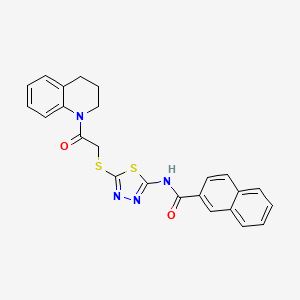

![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2876291.png)